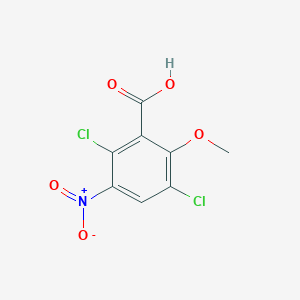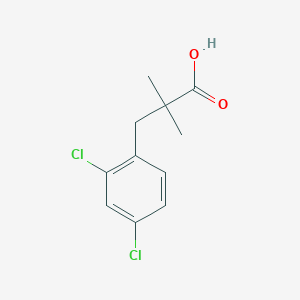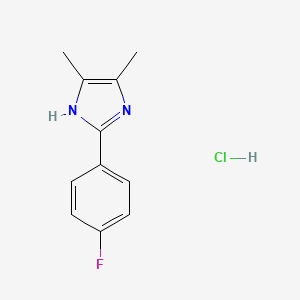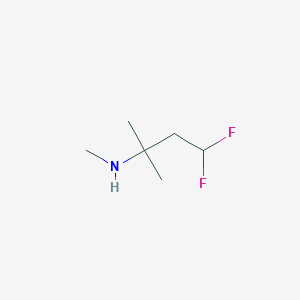
(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and an amine group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-difluoro-2-methylbutan-2-ol.
Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions. One common method involves the use of reagents such as thionyl chloride (SOCl₂) to convert the alcohol to a chloride, followed by reaction with methylamine (CH₃NH₂) to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different amine derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of halogenated compounds.
Aplicaciones Científicas De Investigación
(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which (4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparación Con Compuestos Similares
Similar Compounds
(4,4-Difluoro-2-methylbutan-2-yl)amine: Lacks the methyl group attached to the nitrogen.
(4,4-Difluoro-2-methylbutan-2-yl)(ethyl)amine: Contains an ethyl group instead of a methyl group.
(4,4-Difluoro-2-methylbutan-2-yl)(propyl)amine: Contains a propyl group instead of a methyl group.
Uniqueness
(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of fluorine atoms enhances its chemical stability and can improve the pharmacokinetic properties of its derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C6H13F2N |
|---|---|
Peso molecular |
137.17 g/mol |
Nombre IUPAC |
4,4-difluoro-N,2-dimethylbutan-2-amine |
InChI |
InChI=1S/C6H13F2N/c1-6(2,9-3)4-5(7)8/h5,9H,4H2,1-3H3 |
Clave InChI |
CRLQFCSYFXNAIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(F)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)
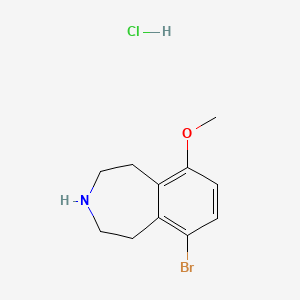


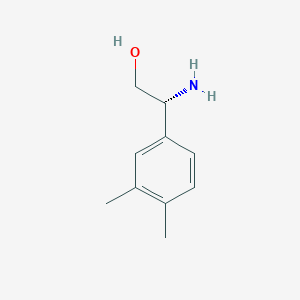


![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
